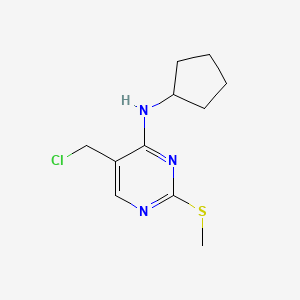
5-(Chloromethyl)-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative with potential applications in various scientific fields. Pyrimidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core.
Cyclopentylation: The cyclopentyl group is introduced via a nucleophilic substitution reaction.
Methylthio Substitution: The methylthio group is added using a thiolation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
5-(Chloromethyl)-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-(methylthio)pyrimidin-4-amine: Lacks the cyclopentyl group.
N-cyclopentyl-2-(methylthio)pyrimidin-4-amine: Lacks the chloromethyl group.
5-(Chloromethyl)-N-cyclopentylpyrimidin-4-amine: Lacks the methylthio group.
Uniqueness
5-(Chloromethyl)-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine is unique due to the presence of all three functional groups (chloromethyl, cyclopentyl, and methylthio) on the pyrimidine ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16ClN3S |
|---|---|
Molecular Weight |
257.78 g/mol |
IUPAC Name |
5-(chloromethyl)-N-cyclopentyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C11H16ClN3S/c1-16-11-13-7-8(6-12)10(15-11)14-9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H,13,14,15) |
InChI Key |
OJRKZIGTOJIYHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13330241.png)
![tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13330257.png)
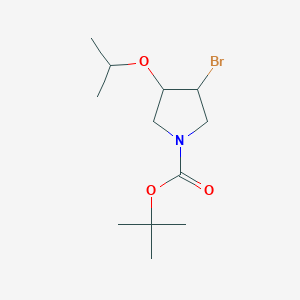
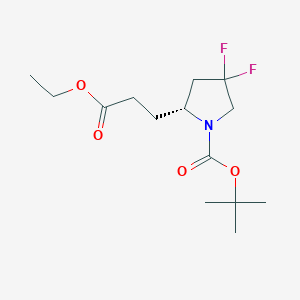
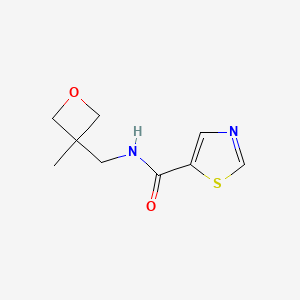
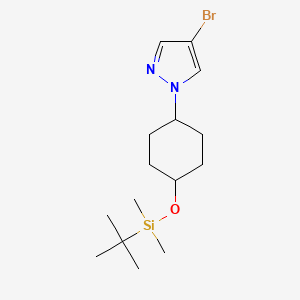
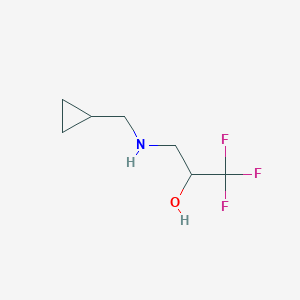
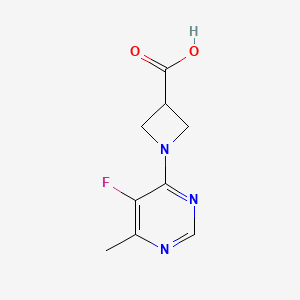
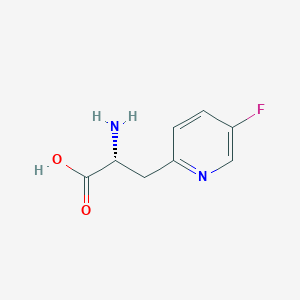
![(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)
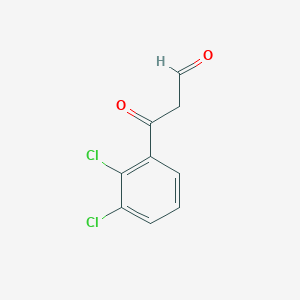
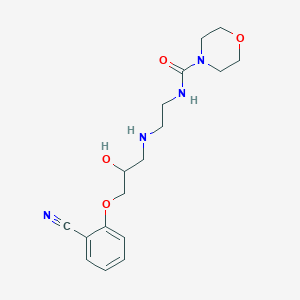
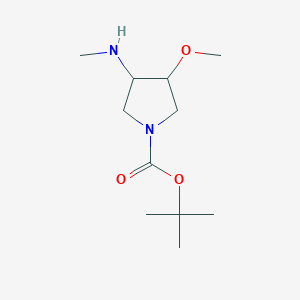
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)
